Cdp-840

Stereoselectivity PDE4 Inhibition Enantiomer Comparison

CDP-840 is a validated, second-generation PDE4 inhibitor ideal for in vivo asthma/COPD research. Its simple competitive inhibition and reduced HARBS affinity translate to superior tolerability, differentiating it from emetic first-generation PDE4 inhibitors. The (R)-enantiomer exhibits 10-50x potency over the (S)-form, enabling stereoselective target validation studies. Use this well-characterized tool compound to interrogate anti-inflammatory mechanisms in respiratory models without bronchodilatory confounding.

Molecular Formula C25H27NO2
Molecular Weight 373.5 g/mol
Cat. No. B1242106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdp-840
Synonyms4-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
CDP 840
CDP-840
CDP840
Molecular FormulaC25H27NO2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4
InChIInChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3
InChIKeyUTUUPXBCDMQYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDP-840 (L-765527) Procurement Guide: A Well-Characterized PDE4 Inhibitor for Inflammatory Disease Research


CDP-840 (also designated as L-765527, GR259653X) is a synthetic triarylethane compound that acts as a potent, selective, and orally active inhibitor of phosphodiesterase type 4 (PDE4) [1]. As a second-generation PDE4 inhibitor, CDP-840 was investigated for its anti-inflammatory potential in asthma and chronic obstructive pulmonary disease (COPD), reaching Phase II clinical trials before being discontinued [2]. The compound exhibits competitive inhibition across all PDE4 isoenzymes (PDE4A, 4B, 4C, 4D) with nanomolar potency and demonstrates stereoselectivity due to its (R)-enantiomer configuration [1].

Why CDP-840 Cannot Be Substituted with Generic PDE4 Inhibitors Without Experimental Validation


Substitution of CDP-840 with other PDE4 inhibitors without validation introduces substantial risk due to divergent pharmacological profiles. While many PDE4 inhibitors (e.g., rolipram, RP73401) share the same nominal target class, they differ markedly in kinetic mechanism, high-affinity rolipram binding site (HARBS) engagement, in vivo metabolic fate, and clinical tolerability [1]. CDP-840 acts as a simple competitive inhibitor of all PDE4 isoenzymes without the kinetic heterogeneity observed with rolipram, and it exhibits reduced HARBS affinity which correlates with its improved side-effect profile in humans [2]. Furthermore, the compound's unique stereochemistry ((R)-enantiomer) confers a 10-50 fold potency advantage over its (S)-enantiomer CT1731, underscoring that even closely related stereoisomers cannot be interchanged [3]. These differences render direct substitution invalid without empirical verification.

CDP-840 Quantitative Differentiation Evidence Against Closest Analogs


Stereoselective Potency: CDP-840 vs. Its (S)-Enantiomer CT1731

CDP-840 exhibits pronounced stereoselectivity, with its (R)-enantiomer form being 10-50 times more potent against all tested PDE4 isoforms compared to its (S)-enantiomer CT1731 [1]. Both enantiomers display negligible activity (IC50 > 100 µM) against PDE1, PDE2, PDE3, and PDE5, confirming that the activity resides specifically within the (R)-configuration [1].

Stereoselectivity PDE4 Inhibition Enantiomer Comparison

Mechanistic Differentiation: Simple Competitive Inhibition vs. Heterogeneous Kinetics of Rolipram

CDP-840 acts as a simple competitive inhibitor of all PDE4 isoenzymes, exhibiting Hill coefficients of approximately 1.0 [1]. In contrast, rolipram displays heterogeneous inhibition kinetics, binding to PDE4 with both low- and high-affinity states [2]. This mechanistic difference is exemplified by the PDE4A330–886 variant: CDP-840 inhibits this variant with an IC50 of 3.9 nM, while rolipram requires an IC50 of 1022 nM, demonstrating a >260-fold difference in potency against this specific isoform [2].

Mechanism of Inhibition PDE4 Kinetic Profile

In Vivo Anti-Inflammatory Efficacy: CDP-840 vs. Rolipram and RP73401 in IL-5-Induced Eosinophilia Model

Oral administration of CDP-840 produces a dose-dependent reduction in IL-5-induced pleural eosinophilia in rats with an ED50 of 0.03 mg/kg [1]. In this model, CDP-840 was 10-100 times more potent than both rolipram and RP73401, two established PDE4 inhibitors [1]. Furthermore, CDP-840 demonstrated efficacy comparable to the corticosteroid dexamethasone [1].

In Vivo Efficacy Eosinophilia Anti-inflammatory Activity

Clinical Tolerability: CDP-840 vs. Other PDE4 Inhibitors in Human Studies

In a double-blind, placebo-controlled Phase II study involving 54 asthmatic patients, CDP-840 (15 mg b.i.d. for 9.5 days) was well-tolerated with no reports of nausea [1]. This contrasts with other PDE4 inhibitors such as roflumilast and cilomilast, which are commonly associated with gastrointestinal side effects including nausea and emesis [2]. The improved tolerability of CDP-840 has been attributed to its weak interaction with the high-affinity rolipram binding state (HARBS) of PDE4 [3].

Clinical Tolerability Side Effect Profile PDE4 Inhibitor

Metabolic Fate and Species-Specific Differences in CDP-840 Metabolism

In vitro metabolism studies using hepatic microsomes and hepatocytes from rat, rabbit, and human revealed significant interspecies differences in the metabolic fate of CDP-840 [1]. The major route of metabolism in rat involved para-hydroxylation on the R4 phenyl group, a pathway not observed in human or other species [1]. Furthermore, the major metabolite in human hepatocytes was identified as a pyridinium glucuronide, which was absent in rat hepatocytes [1].

Metabolism Interspecies Variability Hepatocyte Incubation

CDP-840 Optimal Application Scenarios Based on Quantitative Evidence


Asthma and COPD Inflammation Models Requiring Orally Active PDE4 Inhibition

CDP-840 is particularly suited for in vivo models of asthma and COPD where oral administration and anti-inflammatory activity are required. Its efficacy in reducing antigen-induced eosinophilia (ED50 = 0.03 mg/kg, oral) [6] and attenuating late asthmatic response by 30% in human subjects [5] makes it a validated tool compound for respiratory inflammation research. The absence of bronchodilatory effects [3] allows for specific interrogation of anti-inflammatory mechanisms independent of smooth muscle relaxation.

Stereoselectivity and Enantiomer-Specific Studies in PDE4 Pharmacology

The significant potency difference between CDP-840 ((R)-enantiomer) and CT1731 ((S)-enantiomer) [6] makes this pair ideal for studying stereoselective PDE4 inhibition. Researchers investigating structure-activity relationships or seeking to validate target engagement can utilize both enantiomers as positive and negative controls, respectively, in cellular and biochemical assays.

Investigation of PDE4 Inhibitor Tolerability and HARBS Engagement

CDP-840's weak interaction with the high-affinity rolipram binding state (HARBS) [6] and its favorable clinical tolerability [5] position it as a valuable tool for dissecting the link between PDE4 inhibitor binding modes and side effect profiles. Studies aiming to understand or mitigate the emetic side effects of PDE4 inhibition can use CDP-840 as a reference compound with a differentiated tolerability signature.

Interspecies Metabolism and Preclinical Safety Evaluation

The well-characterized species-specific metabolic pathways of CDP-840 [6] provide a unique opportunity to investigate interspecies differences in drug metabolism and their impact on preclinical safety assessment. Researchers can leverage these data to validate or challenge the translatability of rodent models for PDE4 inhibitors and to guide the selection of appropriate toxicology species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdp-840

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.